Sodium orthosilicate
Description
Historical Context and Evolution of Orthosilicate (B98303) Research
The study of silicate (B1173343) chemistry has a long history, with early research dating back to the 19th century. sbfchem.com The synthesis of tetraethyl orthosilicate in 1863 marked a significant milestone, initiating the field of organosilicon chemistry. sbfchem.com Foundational work in the early 20th century furthered the understanding of simple organosilicon compounds and led to the discovery of various polysiloxanes. sbfchem.com The industrial production of organosilicon materials began in the 1940s, driven by their desirable properties such as high-temperature resistance and insulation. sbfchem.com
While much of the early focus was on organosilicon compounds, research into inorganic silicates, including orthosilicates, progressed in parallel. The development of titano-silicates in the 1980s, for example, opened new avenues in catalysis. rsc.org The systematic classification of silicate structures, based on the arrangement of silicate tetrahedra, provided a crucial framework for understanding their properties. researchgate.net The discovery of the first natural sodium orthosilicate, Chesnokovite, highlighted the diversity of these minerals in nature. rruff.info
Fundamental Principles of Silicate Chemistry in Solid-State Systems
The fundamental building block of all silicates is the silicon-oxygen tetrahedron, [SiO₄]⁴⁻. wikipedia.orgbyjus.com In this structure, a central silicon atom is covalently bonded to four oxygen atoms. wikipedia.org The nature of the Si-O bond is approximately 50% ionic and 50% covalent. byjus.com These tetrahedra can exist as discrete units or polymerize by sharing oxygen atoms at their corners, leading to a wide variety of silicate structures, from isolated tetrahedra to chains, sheets, and frameworks. wikipedia.orgbyjus.com
Current Research Landscape and Emerging Applications of Orthosilicates
The versatility of orthosilicates has led to their investigation in a wide array of advanced applications. One of the most promising areas is in energy storage, particularly as components in sodium-ion batteries. mdpi.comresearchgate.net Their favorable ionic transport properties make them attractive candidates for both electrode and solid-electrolyte materials. mdpi.comresearchgate.net Research is actively exploring how to optimize these materials through doping and structural modifications to enhance their performance. mdpi.com
Another significant application is in carbon capture technologies. The alkaline nature of compounds like this compound allows them to react with and sequester CO₂ at high temperatures. mdpi.com Additionally, orthosilicates are being explored for their use in:
Ceramics and Refractories: Their high thermal stability makes them suitable for manufacturing materials that can withstand extreme temperatures. wikipedia.orgatamanchemicals.com
Coatings and Binders: They are used to improve the durability and resistance of various surfaces and to bind materials together. wikipedia.org
Water Treatment: Certain orthosilicates can be used to remove impurities from water. ontosight.ai
The ongoing development of new synthesis techniques, such as sol-gel processes and co-precipitation methods, is enabling the creation of orthosilicate materials with tailored properties for specific applications. aphrc.orgmarketresearchcommunity.com
Significance of this compound (Na₄SiO₄) in Contemporary Materials Science
This compound, with the chemical formula Na₄SiO₄, is an inorganic compound that has garnered significant attention in materials science. funcmater.comwikipedia.org It is a salt of the unstable orthosilicic acid and is characterized by its white, crystalline powder form. funcmater.comwikipedia.org
This compound is distinguished by its structure of isolated [SiO₄]⁴⁻ tetrahedra, which contributes to its high thermal stability and ionic conductivity. Its high alkalinity also makes it effective in applications requiring a basic environment.
Current research on Na₄SiO₄ is heavily focused on its potential in two key areas:
Sodium-ion Batteries: As the world seeks alternatives to lithium-ion batteries, sodium-ion technology has emerged as a promising option due to the abundance and low cost of sodium. mdpi.com Na₄SiO₄ is being investigated as a potential cathode or solid electrolyte material due to its favorable ionic transport properties. mdpi.comresearchgate.net Atomistic simulations have shown that Na₄SiO₄ has a low activation energy for sodium-ion diffusion, which is crucial for efficient battery performance. mdpi.comresearchgate.net
CO₂ Capture: The ability of Na₄SiO₄ to chemisorb CO₂ at high temperatures makes it a candidate for use in industrial carbon capture systems. mdpi.com Research is exploring ways to enhance its CO₂ uptake capacity and durability through doping with other compounds. mdpi.com
While the potential of Na₄SiO₄ is clear, there are challenges to its widespread application. In battery applications, achieving high ionic conductivity and structural stability over many charge-discharge cycles remains a key hurdle. mdpi.com For CO₂ capture, the kinetics of the reaction and the material's performance under partial pressure conditions need to be optimized. researchgate.net
Despite these challenges, significant opportunities exist. The development of advanced synthesis methods can lead to materials with improved properties. aphrc.org Doping Na₄SiO₄ with other elements has been shown theoretically to enhance its ionic conductivity and stability, opening up new avenues for materials design. mdpi.comresearchgate.net Further experimental validation of these theoretical findings could lead to the development of next-generation materials for energy storage and environmental applications. mdpi.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | Na₄SiO₄ funcmater.com |
| Molar Mass | 184.04 g/mol funcmater.com |
| Appearance | White crystalline powder funcmater.com |
| Melting Point | 1,018 °C funcmater.com |
| Solubility in Water | Soluble echemi.com |
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Triclinic crystallography.net |
| Space Group | P -1 crystallography.net |
| a | 5.576 Å crystallography.net |
| b | 6.191 Å crystallography.net |
| c | 8.507 Å crystallography.net |
| α | 103.13° crystallography.net |
| β | 95.5° crystallography.net |
| γ | 123.72° crystallography.net |
| Cell Volume | 228.773 ų crystallography.net |
Structure
2D Structure
Properties
IUPAC Name |
tetrasodium;silicate | |
|---|---|---|
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InChI |
InChI=1S/4Na.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 | |
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InChI Key |
POWFTOSLLWLEBN-UHFFFAOYSA-N | |
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Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
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Molecular Formula |
Na4SiO4, Na4O4Si | |
| Record name | SODIUM ORTHOSILICATE | |
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Related CAS |
1344-09-8 (Parent) | |
| Record name | Sodium orthosilicate | |
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DSSTOX Substance ID |
DTXSID6065501 | |
| Record name | Silicic acid (H4SiO4), sodium salt (1:4) | |
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Molecular Weight |
184.04 g/mol | |
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Physical Description |
Sodium orthosilicate appears as a white flaky solid. Strongly irritates skin, eyes, and mucous membranes. Used as a cleaning agent., White powder; [Strem Chemicals MSDS] | |
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| Record name | Tetrasodium orthosilicate | |
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CAS No. |
none, 13472-30-5 | |
| Record name | SODIUM ORTHOSILICATE | |
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| Record name | Sodium orthosilicate | |
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| Record name | Silicic acid (H4SiO4), sodium salt (1:4) | |
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Advanced Synthesis Methodologies and Precursor Chemistry
Wet Mixing Synthesis Approaches
Wet mixing or wet chemical methods involve the reaction of precursors in a solution, followed by a thermal treatment step to yield the final product. This approach allows for excellent mixing of reactants at a molecular level.
In the wet chemical synthesis of sodium orthosilicate (B98303), the molar ratio of the reactants, typically sodium hydroxide (B78521) (NaOH) and sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O), is a critical parameter that dictates the composition of the final product. The fundamental reaction involves the depolymerization of polysilicate chains from the metasilicate precursor by hydroxide ions (OH⁻) supplied by the NaOH.
An excess of sodium hydroxide is generally necessary to drive the reaction equilibrium towards the formation of the discrete orthosilicate anion ([SiO₄]⁴⁻). The optimization of this ratio is essential for maximizing the yield and purity of Na₄SiO₄ while preventing the formation of other sodium silicate (B1173343) phases or leaving unreacted starting materials. If the concentration of hydroxide ions is insufficient, the depolymerization of the silicate chains will be incomplete, resulting in a mixture of silicate species.
Table 1: Conceptual Effect of NaOH to Na₂SiO₃ Molar Ratio on Product Formation
| Molar Ratio (NaOH:Na₂SiO₃) | Expected Outcome | Rationale |
|---|---|---|
| Low (< 4:1) | Incomplete reaction; mixture of orthosilicate and other silicate phases. | Insufficient hydroxide ions to fully depolymerize the metasilicate chains. |
| Stoichiometric (4:1) | Primarily Na₄SiO₄, potential for minor impurities. | Theoretically correct amount for conversion, but reaction kinetics may require excess OH⁻. |
| High (> 4:1) | High purity Na₄SiO₄. | Excess hydroxide ions drive the reaction to completion, ensuring full conversion to orthosilicate. |
Following the wet chemical reaction, the resulting solution or slurry must undergo calcination. This high-temperature heat treatment is crucial for removing water and inducing the crystallization of the amorphous precursor into the desired sodium orthosilicate phase. The parameters of this step—namely temperature, duration, and atmospheric conditions—have a profound influence on the final material's characteristics.
The calcination temperature must be carefully controlled. It needs to be high enough to eliminate both physically adsorbed and chemically bound water and to provide the necessary energy for the atomic rearrangement into a stable crystal lattice. Studies on related silicate systems show that increasing calcination temperatures generally leads to higher crystallinity and can induce phase transitions. researchgate.nettue.nl For instance, in the synthesis of anhydrous this compound from quartz and caustic soda, temperatures above 480°C are required to form the orthosilicate phase in the presence of water vapor. google.com The duration of calcination ensures the completion of these processes. Insufficient time can lead to an impure or poorly crystallized product, while excessive time or temperature can potentially lead to unwanted side reactions or phase changes.
Table 2: General Influence of Calcination Temperature on this compound Synthesis
| Calcination Temperature | Effect on Purity | Effect on Phase Formation |
|---|---|---|
| Low (< 400°C) | Impure product with residual water and/or hydroxides. | Amorphous or poorly crystalline material. |
| Medium (400°C - 800°C) | High purity as water and volatile precursors are removed. | Promotes crystallization into the desired Na₄SiO₄ phase. google.com |
| High (> 850°C) | Risk of volatilization of sodium compounds, potentially altering stoichiometry. | Potential for formation of other silicate phases or melting. |
The mechanism of this compound formation via the wet chemical route is a process of controlled depolymerization. The reaction can be understood through the following steps:
Dissolution and Dissociation : In an aqueous solution, sodium metasilicate (Na₂SiO₃) exists not as discrete SiO₃²⁻ ions but as a complex mixture of polymeric silicate chains of varying lengths, characterized by Si-O-Si bridging bonds. Sodium hydroxide dissolves to provide a high concentration of sodium (Na⁺) and hydroxide (OH⁻) ions.
Nucleophilic Attack : The highly nucleophilic hydroxide ions act as a cleaving agent, attacking the electrophilic silicon atoms within the Si-O-Si bridges of the polysilicate chains.
Depolymerization : This attack breaks the Si-O-Si bonds, progressively shortening the silicate chains. With a sufficient concentration of OH⁻, this process continues until the chains are completely broken down into the simplest, discrete silicate unit: the orthosilicate anion, [SiO₄]⁴⁻.
Crystallization : During the subsequent calcination step, water is evaporated. The sodium cations (Na⁺) from both precursors then associate with the newly formed orthosilicate anions ([SiO₄]⁴⁻) to crystallize and form the solid, anhydrous this compound (Na₄SiO₄) structure.
Solid-State Synthesis Techniques
Solid-state synthesis is an alternative route that involves the reaction of solid precursors at elevated temperatures without the use of a solvent.
The solid-state synthesis of this compound is typically achieved by heating an intimate mixture of solid precursors at temperatures often exceeding 800°C. The reaction proceeds through the diffusion of ions between the solid particles. For the reaction to be efficient, the starting materials must be finely ground and thoroughly mixed to maximize the contact area between the reacting particles. The high temperatures provide the necessary activation energy for ion mobility in the solid state, allowing the reactants to combine and form the new crystalline orthosilicate phase. researchgate.nethw.ac.uk
The choice of starting materials is a key determinant of the reaction conditions and the purity of the final product. Common precursors for the solid-state synthesis of this compound include a sodium source and a silica (B1680970) source.
Sodium Oxide (Na₂O) and Silicon Dioxide (SiO₂) : This is the most direct combination. The reaction proceeds according to the stoichiometry 2Na₂O + SiO₂ → Na₄SiO₄. wikipedia.org
Sodium Carbonate (Na₂CO₃) and Silicon Dioxide (SiO₂) : A widely used method involves heating sodium carbonate with silica. researchgate.net The reaction, 2Na₂CO₃ + SiO₂ → Na₄SiO₄ + 2CO₂, proceeds through decarbonization followed by the reaction of the resulting sodium oxide with silica. This method is often preferred due to the lower cost and easier handling of sodium carbonate compared to sodium oxide.
In all solid-state reactions, achieving the correct stoichiometry is paramount. A Na:Si atomic ratio of 4:1 is required for the formation of pure this compound. acs.org Often, a slight excess of the sodium source (Na₂O or Na₂CO₃) is used to ensure the complete conversion of silicon dioxide and to compensate for the potential loss of sodium through volatilization at the high temperatures employed.
Table 3: Common Precursor Combinations for Solid-State Synthesis of Na₄SiO₄
| Sodium Source | Silica Source | Reaction Equation | Typical Temperature |
|---|---|---|---|
| Sodium Oxide (Na₂O) | Silicon Dioxide (SiO₂) | 2Na₂O + SiO₂ → Na₄SiO₄ | > 800°C |
| Sodium Carbonate (Na₂CO₃) | Silicon Dioxide (SiO₂) | 2Na₂CO₃ + SiO₂ → Na₄SiO₄ + 2CO₂ | > 800°C |
| Sodium Hydroxide (NaOH) | Silicon Dioxide (SiO₂) | 4NaOH + SiO₂ → Na₄SiO₄ + 2H₂O | > 480°C google.com |
Alternative and Emerging Synthesis Pathways
Beyond traditional high-temperature solid-state reactions, several alternative and emerging synthesis methodologies offer improved control over the properties of this compound and related materials, often under milder conditions.
Hydrothermal synthesis is a versatile method for producing crystalline inorganic materials from aqueous solutions under elevated temperature and pressure. This technique is widely applied for the synthesis of various silicates, including zeolites and mesoporous silica, using sodium silicate as a precursor. The process is typically carried out in a closed system, such as an autoclave, allowing for precise control over reaction conditions. google.com
The synthesis of sodium silicate solutions with specific SiO₂:Na₂O molar ratios can be achieved hydrothermally by reacting a silicon dioxide source with an aqueous sodium hydroxide solution. google.com Reaction temperatures for these processes typically range from 150°C to 300°C, under the corresponding saturated steam pressures. google.com For the synthesis of highly ordered mesoporous silica materials like MCM-41 from commercial sodium silicate, milder temperatures around 80°C are employed. scielo.org.mxresearchgate.net The duration of the hydrothermal treatment is a key factor influencing the crystallinity of the product; for instance, well-ordered hexagonal MCM-41 silica requires reaction times of up to 72 hours. scielo.org.mx
The table below outlines typical parameters for the hydrothermal synthesis of sodium silicate-based materials.
Table 2: Hydrothermal Synthesis Parameters for Sodium Silicate Materials
| Parameter | Typical Range/Value | Product Example | Source |
|---|---|---|---|
| Temperature | 150°C - 300°C | Sodium Silicate Solutions | google.com |
| Temperature | 80°C - 100°C | Mesoporous Silica (MCM-41) | scielo.org.mx |
| Reaction Time | 20 - 60 minutes | Sodium Silicate Solutions | google.com |
| Reaction Time | 48 - 110 hours | Mesoporous Silica (MCM-41) | scielo.org.mx |
| Pressure | Saturated Steam Pressure | Sodium Silicate Solutions | google.com |
| Precursors | Silicon Dioxide, Sodium Hydroxide | Sodium Silicate Solutions | google.com |
The sol-gel process is a low-temperature method renowned for its ability to produce materials with high purity and controlled morphology, including tailored particle size and porosity. hanrimwon.comrsc.org The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For silica-based materials, this is typically achieved through the hydrolysis and condensation of silicon-containing precursors. rsc.org
Using aqueous sodium silicate solutions as the silica source offers a cost-effective alternative to expensive alkoxide precursors. hanrimwon.comrsc.org The synthesis begins with the formation of silicic acid via the acidification of the sodium silicate solution. This is followed by a polycondensation step, which leads to the formation of a three-dimensional silica gel network. rsc.org
A key advantage of the sol-gel method is the ability to precisely control the final product's properties by manipulating synthesis parameters. acs.org Solution pH is one of the most critical variables; it significantly impacts the rates of hydrolysis and condensation, thereby influencing the final particle and pore sizes. acs.org Additives such as surfactants (e.g., Cetyltrimethylammonium bromide, CTABr) can be used as templates to create materials with specific shapes and high surface areas. hanrimwon.com
Table 3: Influence of Sol-Gel Parameters on Silica Morphology
| Parameter | Effect on Morphology/Purity | Source |
|---|---|---|
| Precursor Concentration | Affects final particle size distribution. | hanrimwon.com |
| Solution pH | A primary determinant of particle and pore sizes. | acs.org |
| Additives (Surfactants) | Used to control particle shape and produce large surface areas. | hanrimwon.com |
| Reaction Time | Influences the extent of gelation and network formation. | rsc.org |
Mechanochemical synthesis is an emerging solid-state processing technique that utilizes mechanical energy, typically through ball milling, to induce chemical reactions. This method offers several advantages that are highly relevant for industrial scalability, including significantly reduced reaction times, solvent-free reaction conditions, and the ability to produce nano-sized materials at room temperature. rsc.orgresearchgate.net
The application of mechanochemistry for the synthesis of sodium-containing compounds, such as sodium carboxylates and sodium iron oxides, has demonstrated its potential for robust, efficient, and scalable production. rsc.orglbl.gov For instance, the synthesis of sodium carboxylates can be achieved in as little as one hour without the need for any solvents, making the process both economically and environmentally attractive. rsc.org In the synthesis of calcium silicate, another analogous compound, high-energy ball milling of the solid precursors (calcium carbonate and silica gel) results in the formation of nano-sized, spheroidal particles (around 21 nm) after approximately 6 hours of processing. researchgate.net
These examples strongly suggest that mechanochemical methods could be a viable and scalable pathway for the direct synthesis of this compound from solid precursors like sodium oxide (or sodium peroxide) and silicon dioxide. The solvent-free nature of the process eliminates the need for costly drying steps associated with wet chemical routes, and the ability to produce nanostructured powders directly can be advantageous for applications requiring high surface area and reactivity. The direct synthesis without external heating further enhances its energy efficiency and potential for large-scale, sustainable manufacturing. lbl.gov
Advanced Structural Characterization and Crystallographic Analysis
Crystallographic Studies and Phase Determination
Crystallographic studies are essential for determining the three-dimensional arrangement of atoms within a crystalline solid.
Powder X-ray diffraction (XRD) is a primary technique used to identify the crystalline phases of sodium orthosilicate (B98303) and assess its purity. The XRD pattern of a material is a unique fingerprint determined by its crystal structure. By comparing the experimental XRD pattern of a synthesized or natural sample to a standard diffraction pattern, such as that from the Joint Committee on Powder Diffraction Standards (JCPDS card no. 78-1432), the presence of Na₄SiO₄ can be confirmed. researchgate.net The absence of peaks corresponding to impurities indicates a high purity of the sample. researchgate.netmdpi.com
For instance, in the synthesis of Na₄SiO₄, XRD is used to ensure that the reactants, such as sodium hydroxide (B78521) (NaOH) and sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O), have fully reacted to form the desired product. mdpi.com Similarly, in studies involving the reaction of sodium oxide (Na₂O) with silica (B1680970) (SiO₂), XRD analysis identifies sodium orthosilicate as a major product. tandfonline.comtandfonline.com
The technique is also employed to study the phase evolution of Na₄SiO₄ under different conditions, such as during CO₂ capture processes where it reacts to form sodium carbonate (Na₂CO₃) and sodium metasilicate (Na₂SiO₃). researchgate.netmdpi.com In situ XRD allows for the real-time monitoring of these phase transformations as a function of temperature and atmosphere. mdpi.com
The natural analogue of a hydrated form of this compound, chesnokovite (Na₂[SiO₂(OH)₂]·8H₂O), has also been identified and characterized using powder XRD, with its strongest reflections recorded at specific d-spacing values (Å). rruff.inforesearchgate.net
Table 1: Representative Powder X-ray Diffraction Data for this compound and Related Compounds
| Compound | Key Reflections (d-spacing in Å) | Space Group | System | Reference |
|---|---|---|---|---|
| This compound (Na₄SiO₄) | Matches JCPDS No. 78-1432 | P-1 | Triclinic | researchgate.netmdpi.commdpi.com |
| Chesnokovite (Natural Hydrated this compound) | 5.001, 4.788, 3.847, 2.932, 2.832, 2.800, 2.774 | Ibca | Orthorhombic | rruff.inforesearchgate.net |
Note: This table is for illustrative purposes and specific d-spacing values can be found in the cited literature.
While powder XRD is excellent for phase identification, single-crystal X-ray diffraction provides the most precise determination of the atomic arrangement within a crystal. This technique has been instrumental in defining the crystal structure of this compound and its analogues.
Studies have revealed that Na₄SiO₄ can crystallize in a triclinic structure with the space group P-1. mdpi.com The unit cell contains two formula units (24 atoms: 8 Na, 2 Si, and 14 O) with specific lattice parameters. mdpi.com The structure consists of isolated SiO₄ tetrahedra.
For the natural mineral chesnokovite, a hydrated this compound, single-crystal analysis was initially challenging due to the mineral's instability and imperfection. rruff.info However, its structure was ultimately determined to be composed of isolated [SiO₂(OH)₂]²⁻ tetrahedral anions and chains of edge-sharing [Na(H₂O)₆]⁺ cations. rruff.inforruff.info The silicon and sodium polyhedra are linked by hydrogen bonds. rruff.inforesearchgate.net
Other complex orthosilicates containing sodium have also been elucidated using this method. For example, a one-dimensional sodium silicate (B1173343), Mu-29, was found to have an orthorhombic symmetry (space group Pna2₁) with a structure consisting of double-crankshaft [Si₂O₅]²⁻ chains interacting with sodium cations and hydrogen atoms. researchgate.netresearchgate.net
Table 2: Crystallographic Data for this compound and Related Compounds from Single-Crystal XRD
| Compound | System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Na₄SiO₄ | Triclinic | P-1 | a = 5.576 Å, b = 6.191 Å, c = 8.507 Å, α = 103.13°, β = 95.5°, γ = 123.72° | mdpi.comcrystallography.net |
| Chesnokovite (Na₂[SiO₂(OH)₂]·8H₂O) | Orthorhombic | Ibca | a = 11.7119 Å, b = 16.973 Å, c = 11.5652 Å | rruff.inforesearchgate.netrruff.info |
Rietveld refinement is a powerful computational method used to analyze powder diffraction data. It refines a theoretical crystal structure model until the calculated diffraction pattern matches the experimentally measured pattern as closely as possible. This allows for the precise determination of structural parameters such as lattice parameters, atomic positions, and site occupancies. It is also used for quantitative phase analysis, determining the relative amounts of different crystalline phases in a mixture.
This method has been successfully applied to study the crystal structure of chesnokovite, yielding low R-values (Rp, Rwp, RB, RF), which indicate a good fit between the experimental and calculated diffraction patterns. rruff.inforesearchgate.net For cobalt-doped this compound (Na₂CoSiO₄), Rietveld refinement of XRD patterns has demonstrated an orthorhombic crystal system, with the specific space group depending on the synthesis method. rsc.orgresearchgate.net
In the study of sodium holmium orthosilicate oxyapatite, Rietveld refinement of synchrotron diffraction data was used for crystal structure analysis. iucr.orgnih.gov The refinement helped to determine the distribution of sodium and holmium atoms within the apatite structure. iucr.org Similarly, in the synthesis of sodium metasilicate, Rietveld refinement was used to quantify the percentage of the desired Na₂SiO₃ phase and any unreacted SiO₂. rmiq.org
Spectroscopic Investigations of Bonding and Local Structure
Spectroscopic techniques probe the interactions of electromagnetic radiation with matter, providing information about chemical bonds, functional groups, and the local atomic environment.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum reveals the presence of specific functional groups and provides information about the bonding within the material.
In this compound and related silicates, FTIR is used to identify the characteristic vibrational modes of the silicate tetrahedra (SiO₄). researchgate.net For instance, in Na₂CoSiO₄, infrared spectra show the presence of CoO₄ and SiO₄ groups. researchgate.net In studies of sodium silicate solutions, the asymmetric stretching vibration of Si-O(Na) is observed around 1030 cm⁻¹, and absorption bands due to hydrated molecules are also present. iaea.org
FTIR is also a valuable tool for monitoring chemical reactions. For example, it can be used to follow the synthesis of silica aerogels from sodium metasilicate, showing the presence of silanol (B1196071) groups in the final product. d-nb.info The technique can also help characterize the products of reactions between minerals and this compound solutions. onepetro.org
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It involves inelastic scattering of monochromatic light, usually from a laser. The resulting shift in energy of the scattered photons provides information about vibrational, rotational, and other low-frequency modes in a system.
Raman spectroscopy is particularly useful for studying the structure of silicate glasses and crystalline materials. minsocam.org For this compound, a characteristic Raman peak at 823 cm⁻¹ is associated with the symmetric stretching vibration (ν₁) of the Si-O bond in the SiO₄⁴⁻ ion. mdpi.com Raman spectra can distinguish between different silicate structures, with bands between 800 and 1200 cm⁻¹ generally assigned to Si-O stretching vibrations of different silicate units (Qⁿ species). minsocam.orgaip.org The band near 850 cm⁻¹ is characteristic of orthosilicates (Q⁰ species). minsocam.org
In-situ Raman spectroscopy is a powerful tool for studying phase transitions and structural transformations under varying conditions. researchgate.netmdpi.com For example, it has been used to monitor the CO₂ capture process by this compound, tracking the disappearance of the Na₄SiO₄ peak and the appearance of peaks corresponding to Na₂CO₃ and Na₂SiO₃ as the temperature increases. researchgate.netmdpi.comrsc.org This technique can also be used to study phase transitions in related materials, such as the hexagonal-to-orthorhombic phase transition in Na₀.₅CoO₂. arxiv.orgarxiv.org
Table 3: Key Spectroscopic Features of this compound
| Technique | Wavenumber/Shift (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| FTIR | ~1030 | Asymmetric stretching of Si-O(Na) | iaea.org |
| Raman | 823 | ν₁ symmetric stretching of Si-O in SiO₄⁴⁻ | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments of Na and Si
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local chemical environments of specific nuclei, such as Sodium-23 (²³Na) and Silicon-29 (²⁹Si), within the structure of this compound.
Solid-state ²⁹Si NMR spectroscopy provides detailed information about the silicate anion species. psu.edugeoscienceworld.org The connectivity of silicate tetrahedra is described using Qⁿ notation, where 'n' represents the number of bridging oxygen atoms connecting a central silicon tetrahedron to other silicate tetrahedra. For this compound, the structure is characterized by isolated [SiO₄]⁴⁻ tetrahedra, corresponding to a Q⁰ species. psu.edu In studies of related crystalline sodium silicate hydrates, which also contain monomeric silicate anions, the ²⁹Si Magic Angle Spinning (MAS) NMR spectrum shows a single distinct resonance. For example, crystalline Na₂H₂SiO₄·8H₂O exhibits a single line at a chemical shift (δ) of approximately -67.7 ppm in its Cross-Polarization (CP) MAS spectrum, which is characteristic of the Q⁰ silicate monomer. psu.edu The chemical shifts of Si atoms are highly sensitive to their local environments, and in a perfectly ordered crystal, one peak is expected for each crystallographically unique silicon position. rsc.org
²³Na NMR spectroscopy is employed to characterize the local environment of the sodium cations. rsc.orgrsc.org As a quadrupolar nucleus (I=3/2), the ²³Na NMR signal is sensitive to the symmetry and coordination of the Na⁺ ions within the crystal lattice. rsc.orgacs.org Techniques like Triple-Quantum Magic Angle Spinning (3Q-MAS) can be used to resolve crystallographically distinct sodium sites that may not be distinguishable in standard 1D MAS spectra. rsc.orgrsc.org Analysis of the ²³Na quadrupolar coupling parameters provides insight into the different sodium coordination environments within the material. acs.orgnih.gov In studies of various sodium silicate systems, ²³Na NMR has been instrumental in identifying crystalline phases and tracking the mobility and structural role of sodium ions at different temperatures. acs.orgresearchgate.net
| Nucleus | Technique | Typical Information Obtained | Example Chemical Shift (δ) for Q⁰ Species |
| ²⁹Si | MAS NMR, CP/MAS NMR | Identifies silicate connectivity (Qⁿ species), probes Si-O bond angles and lengths. | ~ -67.7 ppm psu.edu |
| ²³Na | MAS NMR, 3Q-MAS NMR | Determines the number and nature of distinct Na⁺ sites, probes cation coordination and mobility. | Varies based on coordination and crystalline phase. acs.org |
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography, morphology, and particle size of this compound powders. SEM analysis of this compound and related materials synthesized through various methods reveals detailed information about their physical form.
Research on disodium (B8443419) cobalt orthosilicate (Na₂CoSiO₄), a structurally related compound, showed a porous morphology with homogenous particles. rsc.orgnih.gov Similarly, studies on nano-silica derived from processes involving sodium silicate often report the formation of powders consisting of homogeneous clusters or lumps. rasayanjournal.co.ingeoscienceworld.org These clusters are frequently revealed to be agglomerations of a large number of smaller, primary particles. geoscienceworld.org The specific morphology can be influenced by synthesis conditions; for instance, silica particles derived from sol-gel processes using silicate precursors can range from sticky, spongy spheroids to well-defined, monodisperse spherical particles depending on the chemical environment. scientific.net
| Material System | Observed Morphology via SEM | Citation(s) |
| Disodium Cobalt Orthosilicate (Na₂CoSiO₄) | Porous morphology, homogenous particles. | rsc.org, nih.gov |
| Mesoporous Silica (from Sodium Silicate) | Generally lumpy or agglomerated. | rasayanjournal.co.in |
| Nano-Silica (from Laterite via NaOH) | Homogeneous clusters of particles; agglomerations of smaller particles. | geoscienceworld.org |
| Bioactive Glass (from Sodium Metasilicate) | Monolithic structure with observable surface features after processing. | scirp.org |
Transmission Electron Microscopy (TEM) for Nanostructure and Microstructure
Transmission Electron Microscopy (TEM) offers higher magnification and spatial resolution than SEM, enabling the investigation of the internal nanostructure and microstructure of materials. While SEM reveals surface features, TEM allows for the characterization of primary particle size within agglomerates, the visualization of internal porosity, and the identification of crystalline lattice fringes.
In studies of materials synthesized from sodium silicate precursors, TEM has been crucial for detailed structural analysis. For example, in the synthesis of mesoporous silica, TEM analysis was used to directly observe the pore structure and measure the pore diameter, which was found to be approximately 5.2 nm. rasayanjournal.co.in In the characterization of nano-silica extracted from clays, TEM is the definitive method used to determine the size and shape of the primary nanoparticles that form the larger clusters seen in SEM. geoscienceworld.org TEM is also used to characterize various nanostructures, confirming their morphology, such as the needle-like shape of cadmium metasilicate (CdSiO₃) nanostructures prepared using sodium silicate as a silicon source. scielo.br
Energy Dispersive Spectroscopy (EDS) for Elemental Composition Mapping
Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique integrated with both SEM and TEM to perform elemental analysis. bruker.comcreative-biostructure.com When the electron beam of the microscope interacts with the sample, atoms emit characteristic X-rays whose energies are unique to each element. bruker.com By detecting these X-rays, EDS can identify the elements present in the sample and their relative abundance.
For this compound, EDS is used to confirm the presence of the constituent elements: sodium (Na), silicon (Si), and oxygen (O). rsc.org The technique provides semi-quantitative compositional data and, crucially, can generate elemental maps. utah.edutaylorandfrancis.com Elemental mapping visualizes the spatial distribution of each element across the scanned area of the sample. jeol.com In the analysis of orthosilicate powders, this is used to verify the homogeneous distribution of Na, Si, and O, ensuring that the elements are uniformly mixed at the microscale and confirming the absence of significant phase separation or impurities. rsc.orgnih.govscispace.com
| Element | Symbol | Expected EDS Signal | Purpose of Analysis |
| Sodium | Na | Yes | Confirmation of sodium presence and distribution. scispace.com |
| Silicon | Si | Yes | Confirmation of silicon presence and distribution. scispace.com |
| Oxygen | O | Yes | Confirmation of oxygen presence and distribution. |
Defect Chemistry and Ionic Transport Mechanisms
Intrinsic Defect Formation and Energetics
Intrinsic point defects, which are thermodynamically driven imperfections in the crystal structure, are crucial for facilitating ionic conduction. In sodium orthosilicate (B98303), the most significant intrinsic defects include Frenkel defects, Schottky defects, and anti-site defects. mdpi.comresearchgate.net The energies associated with the formation of these defects dictate their concentration and their role in the material's properties.
A Frenkel defect involves the displacement of an ion from its regular lattice site to a nearby interstitial position, creating a vacancy-interstitial pair. libretexts.org In sodium orthosilicate, the sodium (Na) Frenkel defect is the most energetically favorable intrinsic defect process. mdpi.comresearchgate.net Atomistic simulations calculate the formation energy for a Na Frenkel defect to be 1.34 eV. mdpi.comresearchgate.net
This relatively low formation energy signifies that Na⁺ ions can be displaced from their lattice sites with comparative ease, creating the vacancies necessary for ion movement. mdpi.com Consequently, Na Frenkel defects are the dominant and most significant defect type in the material's landscape, playing a pivotal role in its ionic conductivity by enabling efficient vacancy-assisted migration mechanisms. mdpi.comresearchgate.netresearchgate.net
A Schottky defect is a point defect in an ionic crystal where oppositely charged ions leave their lattice sites, creating vacancies in stoichiometric ratios to maintain charge neutrality. wikipedia.org In Na₄SiO₄, the most relevant Schottky-type process is the Na₂O Schottky defect, which involves the removal of a Na₂O unit from the crystal lattice, creating two sodium vacancies and one oxygen vacancy. mdpi.comresearchgate.net
This process is the second most energetically favorable defect after the Na Frenkel, with a calculated formation energy of 2.79 eV per defect. mdpi.comresearchgate.net The higher energy cost implies that the formation of Na₂O Schottky defects, and the associated loss of Na₂O, is less probable than Frenkel defect formation and is generally only feasible at elevated temperatures. mdpi.comresearchgate.net Other Schottky defects, such as the full Na₄SiO₄ Schottky defect, have even higher formation energies, rendering them practically non-existent under typical conditions. mdpi.comresearchgate.net
Anti-site defects in this compound occur when sodium (Na) and silicon (Si) atoms exchange their respective lattice positions. mdpi.comresearchgate.net The energetic landscape of these defects is highly dependent on their configuration. An isolated Na/Si anti-site defect, where a single Na atom occupies a Si site and vice-versa, is energetically costly and therefore unstable. mdpi.comresearchgate.net
However, these isolated defects exhibit a strong tendency to aggregate into clusters. mdpi.comresearchgate.net The clustering process is exoergic, meaning it releases energy and results in a more stable, lower-energy state. researchgate.net Atomistic simulations show a significant energy gain upon clustering (a clustering energy of -3.86 eV), making clustered anti-site defects more energetically favorable than their isolated counterparts. researchgate.net
Table 1: Calculated Intrinsic Defect Formation Energies in this compound
| Defect Type | Description | Formation Energy (eV/defect) | Significance |
|---|---|---|---|
| Na Frenkel | A Na⁺ ion moves to an interstitial site, creating a Na vacancy. | 1.34 mdpi.comresearchgate.net | Most favorable defect; dominates ionic conductivity. mdpi.com |
| Na₂O Schottky | Removal of one Na₂O unit from the lattice. | 2.79 mdpi.comresearchgate.net | Second most favorable; feasible only at high temperatures. mdpi.comresearchgate.net |
| Na/Si Anti-site (Clustered) | Multiple Na and Si atoms swap positions, forming a cluster. | 4.91 researchgate.net | More stable than isolated anti-site defects due to exoergic clustering. researchgate.net |
| Na/Si Anti-site (Isolated) | A single Na atom and a single Si atom swap positions. | 8.77 researchgate.net | High energy cost; unstable. mdpi.comresearchgate.net |
Ion Migration Dynamics and Activation Energies
The mobility of sodium ions within the Na₄SiO₄ structure is fundamental to its performance as an ionic conductor. This mobility is characterized by the pathways ions take through the lattice and the energy barriers they must overcome.
The arrangement of atoms in the this compound crystal facilitates three-dimensional (3D) diffusion pathways for Na⁺ ions. mdpi.comresearchgate.netresearchgate.net This 3D network allows for rapid ion movement throughout the material. dntb.gov.uaresearchgate.net Atomistic modeling has shown that long-range migration of sodium ions occurs within the ac plane of the crystal structure. mdpi.com The presence of these 3D pathways is a key attribute for favorable electrode kinetics in battery applications. rsc.orgresearchgate.net
The migration of sodium ions in Na₄SiO₄ is predominantly facilitated by a vacancy-assisted mechanism, a direct consequence of the formation of Na Frenkel defects. mdpi.comresearchgate.net In this process, a sodium ion hops into an adjacent vacant lattice site. The energy required for this hop is known as the activation energy.
Computational studies have determined a low activation energy of 0.55 eV for this vacancy-assisted Na⁺ migration. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net This low energy barrier indicates rapid ion transport within the material, a critical property for high ionic conductivity. mdpi.comresearchgate.net While this is the primary diffusion mechanism, other long-range pathways with higher activation energies of 0.73 eV and 1.02 eV have also been identified, suggesting that multiple migration mechanisms can be active. mdpi.com
Table 2: Activation Energies for Sodium Ion Migration in this compound
| Migration Mechanism | Activation Energy (eV) | Significance |
|---|---|---|
| Vacancy-Assisted Na⁺ Diffusion | 0.55 mdpi.comdntb.gov.uaresearchgate.netresearchgate.net | Dominant mechanism for 3D ion diffusion, indicating rapid ion transport. mdpi.com |
| Long-Range Pathway 2 | 0.73 mdpi.com | Alternative migration pathway with a higher energy barrier. mdpi.com |
| Long-Range Pathway 3 | 1.02 mdpi.com | A long-range diffusion pathway with a significant energy barrier. mdpi.com |
Computational Modeling of Ionic Conductivity and Transport Properties
Computational methods are indispensable for investigating the complex ionic conductivity and transport phenomena within this compound at an atomic level. wikipedia.orgregulations.gov Techniques such as atomistic simulation, employing classical pair potentials, and Density Functional Theory (DFT) have been pivotal in elucidating defect formation, ion migration pathways, and activation energies that are otherwise challenging to characterize experimentally. wikipedia.orgregulations.gov
Atomistic simulations have revealed that the most energetically favorable intrinsic defect in Na₄SiO₄ is the Na Frenkel defect. wikipedia.orgfishersci.cawikipedia.org This defect involves the creation of a sodium vacancy and a sodium interstitial ion. wikipedia.orgwikipedia.org The formation of these Frenkel defects is a key process that facilitates the movement of Na⁺ ions through a vacancy-assisted mechanism. wikipedia.orgfishersci.cawikipedia.org The energy required for this process is relatively low, calculated to be approximately 1.34 eV to 1.52 eV per defect, indicating a predisposition for Na-ion migration. wikipedia.orgamericanelements.com In comparison, other defects like the Na₂O Schottky defect have a significantly higher formation energy of around 2.79 eV per defect. wikipedia.orgamericanelements.com
Molecular dynamics (MD) simulations and the nudged elastic band (NEB) method have been used to map the diffusion pathways for sodium ions. nih.gov These studies confirm that Na⁺ diffusion in sodium orthosilicates occurs via three-dimensional pathways with low activation barriers, which is indicative of favorable electrode kinetics. wikipedia.orgregulations.gov Specifically for Na₄SiO₄, the activation energy for this 3D ion diffusion has been calculated to be as low as 0.55 eV, suggesting rapid ion movement within the crystal lattice. wikipedia.orgfishersci.cawikipedia.orgalfa-chemistry.com This low activation barrier, coupled with the structural stability afforded by the strong Si-O bonds of the orthosilicate (SiO₄⁴⁻) matrix, makes Na₄SiO₄ a promising material for energy storage applications. wikipedia.org
Computational models also allow for the investigation of how structural parameters influence ionic conductivity. It has been noted that the ionic conductivity in sodium orthosilicates is systematically higher than in their lithium orthosilicate counterparts. nih.gov This is attributed to a larger spacing between atomic layers and the non-directional bonding between sodium and neighboring atoms, which provides greater freedom for Na⁺ movement. nih.govwikipedia.org
Table 1: Calculated Defect Formation Energies in this compound
| Defect Type | Formation Energy (eV/defect) | Dominant Mechanism | Reference |
| Na⁺ Frenkel | 1.34 - 1.52 | Vacancy-assisted migration | wikipedia.org, americanelements.com |
| Na₂O Schottky | 2.79 | Sublattice vacancy creation | wikipedia.org, americanelements.com |
| Anti-site (Na/Si) | 4.91 | Cluster formation | americanelements.com |
Extrinsic Doping Strategies for Enhanced Ionic Conductivity
To further improve the ionic transport properties of this compound, extrinsic doping has been explored as a key strategy. By intentionally introducing aliovalent or isovalent dopants into the crystal lattice, it is possible to modify the defect concentrations and, consequently, the ionic conductivity. Computational studies have been instrumental in identifying promising dopants and predicting their effects. wikipedia.org
Monovalent Dopants (e.g., Li⁺, K⁺, Rb⁺) on Na Sites
The substitution of sodium ions with other monovalent cations has been theoretically investigated to understand its impact on the material's properties. wikipedia.orgwikipedia.org Atomistic simulations have been used to calculate the solution energy of various monovalent dopants (Li⁺, K⁺, and Rb⁺) at the Na sites. wikipedia.orgwikipedia.org Among these, potassium (K⁺) has been identified as the most advantageous dopant for substitution on the Na site. wikipedia.orgfishersci.cawikipedia.orgalfa-chemistry.com The favorable solution energy for potassium suggests its successful incorporation into the Na₄SiO₄ lattice, which can influence the local structure and Na⁺ ion mobility.
Isovalent Dopants (e.g., Ge) on Si Sites
Isovalent doping involves substituting an ion with another of the same charge but different size. In the case of this compound, substituting silicon (Si⁴⁺) with germanium (Ge⁴⁺) has been identified as a promising approach. wikipedia.orgwikipedia.org Atomistic simulations predict that Ge is a favorable isovalent dopant for the Si site. wikipedia.orgfishersci.cawikipedia.orgalfa-chemistry.com While this type of doping does not directly increase the number of charge carriers, it can modify the lattice parameters and the local environment of the diffusion pathways, thereby influencing the activation energy for Na⁺ migration and potentially improving ionic conductivity. wikipedia.org
Theoretical Predictions and Experimental Validation of Doping Effects
Computational studies consistently predict that the ionic conductivity of Na₄SiO₄ can be significantly enhanced through strategic doping. wikipedia.orgfishersci.cawikipedia.org Theoretical models suggest that K⁺ is the optimal monovalent dopant for Na sites, Al³⁺ is the most favorable trivalent dopant for Si sites, and Ge⁴⁺ is a promising isovalent dopant for Si sites. wikipedia.orgfishersci.cawikipedia.orgalfa-chemistry.com These predictions highlight a clear path for optimizing Na₄SiO₄ as a high-performance solid electrolyte.
While extensive experimental validation for these specific doping strategies in Na₄SiO₄ is still an active area of research, the foundational theoretical work provides a strong basis for future experimental studies. wikipedia.orgwikipedia.org The successful experimental validation of these computational predictions is a crucial next step to confirm the practical implications of doping and to accelerate the development of advanced materials for applications like sodium-ion batteries. wikipedia.orgwikipedia.orgamericanelements.com The synergy between theoretical modeling and experimental work is essential for fine-tuning material properties and realizing the full potential of this compound. wikipedia.org
Table 2: Summary of Theoretical Predictions for Doping in Na₄SiO₄
| Dopant Type | Target Site | Example Dopant | Predicted Effect | Reference |
| Monovalent | Na⁺ | K⁺ | Most advantageous substitution | wikipedia.org, fishersci.ca, alfa-chemistry.com, wikipedia.org |
| Trivalent | Si⁴⁺ | Al³⁺ | Favorable substitution, generates additional Na⁺ ions | wikipedia.org, fishersci.ca, alfa-chemistry.com, wikipedia.org |
| Isovalent | Si⁴⁺ | Ge⁴⁺ | Favorable substitution, modifies lattice for improved diffusion | wikipedia.org, fishersci.ca, alfa-chemistry.com, wikipedia.org |
Computational Modeling and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It is employed to predict various properties of sodium orthosilicate (B98303), from its bonding characteristics to its surface reactivity.
Studies on related silicate (B1173343) systems provide a framework for understanding the bonding in Na₄SiO₄. For instance, in silica (B1680970) (SiO₂), the Si-O bond order is calculated to be approximately 0.64, while a surprising O-O bond order of 0.47 is also observed, indicating long covalent bonds between oxygen atoms. frontiersin.org In silicic acid (Si(OH)₄), the Si-O bond orders average around 1.03. frontiersin.org While specific bond order calculations for Na₄SiO₄ are not extensively detailed in the provided literature, the principles suggest a complex interplay of ionic and covalent interactions. The bonds between the sodium cations and the oxygen atoms of the silicate tetrahedra are primarily ionic.
The electronic structure of alkali silicates, including lithium silicates which are analogous to sodium silicates, has been studied using DFT. These studies reveal that the top of the valence band is primarily composed of O 2p orbitals, while the conduction band involves Si and alkali metal orbitals. osti.gov This electronic configuration is fundamental to the material's properties, including its conductivity and optical characteristics. The presence of non-bridging oxygen atoms (NBOs), which are oxygen atoms bonded to only one silicon atom, significantly influences the electronic structure and basicity of the silicate. arxiv.org
DFT, often combined with lattice phonon dynamics, is a powerful tool for predicting the thermodynamic properties of materials, including free energy and stability. osti.govumn.edu The thermodynamic stability of a compound is determined by its formation energy or enthalpy relative to other competing phases or decomposition products. umn.edu For sodium orthosilicate, its stability is crucial for applications such as high-temperature CO₂ capture and solid-state batteries.
Theoretical studies have confirmed the thermodynamic stability of Na₄SiO₄. For instance, it is known to be stable against reduction to sodium metal, making it a viable candidate for a solid electrolyte in sodium-ion batteries. The methodology for predicting thermodynamic properties involves calculating the total energy of the crystal structure at 0 K using DFT. Then, vibrational contributions to the free energy and entropy at finite temperatures are calculated using methods like lattice phonon dynamics. osti.govacs.org This allows for the determination of the Gibbs free energy as a function of temperature.
While specific values for the standard Gibbs free energy of formation for Na₄SiO₄ from DFT calculations are not detailed in the provided search results, the methodology is well-established. For example, in the context of CO₂ capture, the Gibbs free energy change of the reaction between Na₄SiO₄ and CO₂ is calculated to determine the reaction's spontaneity at different temperatures. These calculations have shown that doping Na₄SiO₄ with alkali carbonates can enhance its CO₂ absorption capabilities by favorably altering the thermodynamics of the capture reaction.
The surface reactivity of this compound is critical for applications like CO₂ capture and catalysis. DFT simulations are employed to model the interaction of molecules with Na₄SiO₄ surfaces, providing insights into adsorption mechanisms and energies.
Studies have shown that the surface of this compound can effectively adsorb CO₂. The mechanism often involves the interaction of CO₂ with the oxygen atoms of the silicate, leading to the formation of carbonate species. The reactivity can be enhanced by doping. For example, DFT calculations have supported experimental findings that doping Na₄SiO₄ with oxysalts or alkali carbonates improves its performance as a high-temperature CO₂ sorbent. mdpi.comdntb.gov.ua This enhancement is partly due to the formation of species like C₂O₅²⁻ which facilitate CO₂ capture. mdpi.com
The general principles of silicate surface reactivity involve the presence of silanol (B1196071) groups (Si-OH) on hydroxylated surfaces, which can interact with adsorbates through hydrogen bonding or electrostatic forces. researchgate.net The adsorption of species can alter the surface properties, such as its hydrophilicity. While the provided results focus more on the application-driven reactivity of Na₄SiO₄, the fundamental mechanisms are governed by the electronic properties of the surface atoms and their ability to act as Lewis acid or base sites.
Atomistic Simulation Techniques
Atomistic simulations, which include both classical and quantum-based methods, provide a powerful lens to study the behavior of materials at the atomic scale. These techniques are particularly useful for investigating defect properties, diffusion mechanisms, and the dynamic evolution of crystal structures.
Classical pair potential simulations are a computationally efficient method for studying the properties of large systems over long timescales. These simulations rely on empirically derived or quantum mechanically informed interatomic potentials to describe the forces between atoms.
For this compound, these simulations have been extensively used to investigate intrinsic defects and ionic diffusion, which are critical for its performance as a solid-state battery material. mdpi.comresearchgate.netdntb.gov.ua The calculations have identified the most energetically favorable intrinsic defect in Na₄SiO₄ to be the sodium Frenkel defect, which involves the creation of a sodium vacancy and a sodium interstitial ion. mdpi.comresearchgate.netresearchgate.net This defect is crucial as it facilitates the migration of sodium ions through a vacancy-assisted mechanism.
The table below summarizes the calculated energies for various defect processes in Na₄SiO₄ from classical pair potential simulations.
| Defect Process | Defect Reaction (Kröger-Vink Notation) | Energy (eV per defect) |
| Na Frenkel | NaNax → VNa' + Nai• | 1.34 |
| Si Frenkel | SiSix → VSi'''' + Sii•••• | - |
| O Frenkel | OOx → VO•• + Oi'' | - |
| Na₂O Schottky | 2NaNax + OOx → 2VNa' + VO•• + Na₂O | 2.79 |
| SiO₂ Schottky | SiSix + 2OOx → VSi'''' + 2VO•• + SiO₂ | - |
| Full Schottky | 4NaNax + SiSix + 4OOx → 4VNa' + VSi'''' + 4VO•• + Na₄SiO₄ | - |
| Na/Si anti-site (isolated) | NaNax + SiSix → NaSi''' + SiNa••• | - |
| Data sourced from a study by Shanika et al. (2024). mdpi.com Note: Energies for some defect processes were not explicitly provided in the source. |
These simulations have also been used to map out the diffusion pathways for sodium ions. The results indicate a three-dimensional diffusion network with a relatively low activation energy of 0.55 eV, suggesting rapid Na⁺ ion transport within the material. mdpi.comresearchgate.netresearchgate.net
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a system of atoms and molecules. By solving Newton's equations of motion for a collection of interacting particles, MD simulations can provide detailed information about the dynamic processes occurring within a material.
In the context of sodium silicates, MD simulations have been used to investigate the structural and dynamic properties of melts and glasses. arxiv.org These simulations can reveal details about the local coordination environment, the distribution of different silicate species (Qⁿ speciation), and the diffusion mechanisms of ions. arxiv.org For instance, MD simulations of sodium silicate melts have shown that the structure consists of a partially disrupted tetrahedral SiO₄ network with sodium atoms distributed throughout. arxiv.org
The diffusion of sodium ions is often characterized as an activated hopping process through the silicate matrix. arxiv.org MD simulations can identify the elementary steps of these diffusion events. For example, in sodium silicate melts, the diffusion of sodium has been linked to the breaking of Na-Na bonds. arxiv.org While the provided search results focus more on silicate glasses and melts, the same techniques are applicable to crystalline this compound to study its dynamic properties, such as vibrational characteristics and the onset of ionic conduction at elevated temperatures. MD simulations have also been employed to study the microstructural transformations of sodium silicates under pressure, revealing transitions from tetrahedral to octahedral coordination. researchgate.net
Lattice Dynamics and Phonon Dispersion Calculations
Lattice dynamics calculations are a fundamental theoretical tool used to study the vibrational properties of crystalline solids. These calculations provide the phonon dispersion curves—which show the relationship between the frequency of a vibration and its wavevector—and the phonon density of states (DOS). This information is crucial for understanding a material's thermodynamic properties (like heat capacity and thermal expansion), its phase stability, thermal conductivity, and its interaction with radiation (e.g., Raman and infrared spectroscopy). uc.eduresearchgate.net The calculations are typically performed using first-principles methods based on Density Functional Theory (DFT), often within the framework of Density Functional Perturbation Theory (DFPT) or the finite displacement (supercell) approach. arxiv.orgstfc.ac.ukaps.org
For this compound (Na₄SiO₄), theoretical investigations into its dynamic properties have been performed using atomistic simulations with classical pairwise potentials, as implemented in codes like the General Utility Lattice Program (GULP). mdpi.com These classical methods allow for the calculation of various material properties, including lattice dynamics and defect characteristics. mdpi.com However, detailed phonon dispersion curves and DOS for Na₄SiO₄ derived from first-principles DFT calculations are not widely available in published literature.
For comparison, DFT-based phonon calculations have been performed for other related sodium silicates. For instance, the Materials Project database includes calculated phonon dispersion and DOS for sodium metasilicate (B1246114) (Na₂SiO₃), which were computed using the DFPT framework. materialsproject.org Such calculations reveal the vibrational modes of the crystal; for instance, in silicates, high-frequency modes are typically associated with the internal stretching and bending of the strong Si-O bonds within the [SiO₄]⁴⁻ tetrahedra, while lower-frequency modes correspond to vibrations of the silicate units as a whole and the motion of the sodium cations. uc.edu The dynamical stability of a crystal is confirmed if no imaginary frequencies (which would indicate an unstable mode) are present in the phonon dispersion across the entire Brillouin zone. arxiv.org
Applications of Sodium Orthosilicate in Advanced Technologies
Carbon Dioxide (CO₂) Capture and Conversion
Sodium orthosilicate (B98303) is a solid sorbent capable of capturing CO₂ at a range of temperatures. The fundamental reaction for CO₂ capture by sodium orthosilicate is:
Na₄SiO₄ + CO₂ → Na₂CO₃ + Na₂SiO₃ rsc.org
This process involves the chemical transformation of the orthosilicate into sodium carbonate and sodium metasilicate (B1246114). Research has focused on enhancing the efficiency, kinetics, and cyclability of this reaction for practical applications.
The performance of this compound as a CO₂ sorbent can be significantly improved by doping it with alkali carbonates, such as lithium carbonate (Li₂CO₃), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃). rsc.orgmdpi.com These additives enhance the CO₂ uptake and reaction kinetics, particularly at lower temperatures. researchgate.netrsc.org The promotional effect of these carbonates is attributed to the formation of a eutectic melt on the sorbent surface, which facilitates the diffusion of CO₂. rsc.orgmdpi.com
Studies have shown that doping with a mixture of Li₂CO₃ and Na₂CO₃ is particularly effective. researchgate.netmdpi.com Isothermal analyses revealed that adding 10 mol% of a Li₂CO₃–Na₂CO₃ mixture was optimal for achieving superior CO₂ uptake performance. researchgate.netmdpi.com This doping strategy effectively reduces the activation energy for both the initial chemisorption and the subsequent bulk diffusion processes. researchgate.netmdpi.com The order of promotional effectiveness among single carbonates is generally K₂CO₃ > Na₂CO₃ > Li₂CO₃, which may be linked to the increasing basicity from lithium to potassium. rsc.org
Effect of Alkali Carbonate Doping on Activation Energy
| Sorbent | Process | Activation Energy (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| Pristine Na₄SiO₄ | Chemisorption | 15.30 | mdpi.com |
| Pristine Na₄SiO₄ | Bulk Diffusion | 8.07 | mdpi.com |
| Na₄SiO₄ + 10 mol% (Li₂CO₃–Na₂CO₃) | Chemisorption | 12.03 | mdpi.com |
| Na₄SiO₄ + 10 mol% (Li₂CO₃–Na₂CO₃) | Bulk Diffusion | 3.34 | mdpi.com |
The existence of the C₂O₅²⁻ intermediate has been confirmed through in-situ Raman spectroscopy. researchgate.netrsc.org The formation of pyrocarbonate is particularly influential in boosting CO₂ capture at lower temperatures. researchgate.netrsc.org At higher temperatures, it enhances CO₂ diffusion through a Grotthuss-like transport mechanism within the carbonate product shell, complementing the effect of the eutectic carbonate melts. researchgate.netrsc.org This dual-mechanism enhancement makes alkali carbonate doping a highly effective strategy for improving sorbent performance across a wide temperature range. mdpi.com
The kinetics of CO₂ absorption by this compound are complex, often modeled as a two-stage process involving surface chemisorption and bulk diffusion. mdpi.comacs.org Kinetic analyses consistently show that the diffusion of ions through the product layer of sodium carbonate and sodium metasilicate is the rate-limiting step. researchgate.net
For a CO₂ sorbent to be economically viable, it must exhibit high stability over numerous absorption-desorption cycles. Pure this compound can suffer from a decrease in capacity during cycling. mdpi.com However, doping with alkali carbonates has been shown to markedly improve the cyclic stability. researchgate.netmdpi.com
In one study, pristine Na₄SiO₄ retained only 26% of its theoretical conversion capacity after 20 cycles. mdpi.com In contrast, a sample mixed with 10 mol% of Li₂CO₃–Na₂CO₃ maintained a conversion of over 52% after the same number of cycles, demonstrating significantly enhanced durability. mdpi.com Sorbents derived from fly ash and doped with 20% Li₂CO₃ also showed good CO₂ sorption/desorption capacity after five cycles. acs.org The regeneration of the sorbent is achieved by heating it to a temperature where the captured CO₂ is released, typically above 700°C, reforming the this compound for subsequent use. rsc.orgnih.gov
Cyclic Stability of Na₄SiO₄ Sorbents (20 Cycles)
| Sorbent | Conversion after 20 Cycles (% of Theoretical) | Reference |
|---|---|---|
| Pristine Na₄SiO₄ | 26% | mdpi.com |
| Na₄SiO₄ + 10 mol% (Li₂CO₃–Na₂CO₃) | >52% | mdpi.com |
While much of the research has focused on high-temperature applications, this compound and related compounds also show potential for CO₂ capture at low temperatures, particularly when water vapor is present. researchgate.net The presence of H₂O can significantly enhance the CO₂ absorption capacity at or near room temperature. researchgate.netacs.orgacs.org
For lithium this compound (Li₃NaSiO₄), the CO₂ absorption capacity at room temperature in the presence of water vapor was found to be greater than its capacity under dry conditions at high temperatures. researchgate.net The reaction in humid, low-temperature conditions leads to the formation of sodium bicarbonate (NaHCO₃) and lithium silicate (B1173343) (Li₂SiO₃). researchgate.net This is a different reaction pathway compared to the high-temperature dry reaction, which yields lithium sodium carbonate (LiNaCO₃) and Li₂SiO₃. researchgate.net This property suggests that this compound-based materials could be developed for diverse carbon capture applications, including direct air capture, where temperatures are lower and humidity is a factor.
Solid Electrolytes for Electrochemical Energy Storage
This compound (Na₄SiO₄) has garnered attention as a potential solid electrolyte material, particularly for next-generation energy storage systems. Its specific properties make it a candidate for applications where stable, solid-state ion conduction is required.
Application in Sodium-Ion Batteries (SIBs)
Sodium-ion batteries (SIBs) are considered a promising alternative to lithium-ion batteries, primarily due to the natural abundance and lower cost of sodium. A critical component of an SIB is the electrolyte, which facilitates the transport of sodium ions between the cathode and anode. mdpi.com While liquid electrolytes are common, solid-state electrolytes are sought after for their potential to improve safety and energy density. e3s-conferences.orgxmu.edu.cn
This compound is investigated as a candidate for solid-state SIBs. researchgate.net It belongs to the polyanionic class of materials, which are known for their structural stability. mdpi.com The structure of this compound consists of isolated silicate (SiO₄) tetrahedra, which provides high thermal stability and is conducive to ionic conductivity, both crucial properties for energy storage applications. Atomistic simulations and preliminary experimental work suggest that Na₄SiO₄ has favorable ionic transport properties, making it a promising material for solid electrolytes in SIBs. researchgate.net For instance, sodium iron orthosilicates, derived through ion exchange, have been tested as cathode materials, demonstrating the ability of the orthosilicate structure to accommodate sodium ions in an electrochemical cell. rsc.org
Ionic Transport Properties in Solid-State Electrolytes
The viability of this compound as a solid electrolyte hinges on its ability to conduct sodium ions efficiently. The key metric for this is ionic conductivity, which is influenced by the material's crystal structure and defect energetics.
Atomistic simulations have provided significant insights into the ionic transport mechanisms within Na₄SiO₄. mdpi.comdntb.gov.ua The primary mechanism for Na⁺ ion migration is believed to be a vacancy-assisted process. mdpi.comresearchgate.net This is facilitated by the formation of sodium Frenkel defects, where a sodium ion moves from its regular lattice site to an interstitial position, creating a vacancy. mdpi.comdntb.gov.ua This particular defect process has the lowest formation energy (1.34 eV per defect) compared to other potential defects like Schottky defects, indicating it is the most likely to occur. mdpi.com
This vacancy-assisted mechanism allows for three-dimensional diffusion of Na⁺ ions throughout the material's crystal lattice. mdpi.comresearchgate.net Computational studies have calculated a low activation energy of 0.55 eV for this diffusion process. mdpi.comresearchgate.netdntb.gov.ua A low activation energy is highly desirable as it indicates that ions can move rapidly within the material, leading to higher ionic conductivity. dntb.gov.ua
| Property | Value/Description | Reference |
|---|---|---|
| Primary Conduction Mechanism | Vacancy-assisted Na⁺ ion migration | mdpi.comresearchgate.net |
| Most Favorable Defect | Na Frenkel Defect | mdpi.comdntb.gov.ua |
| Defect Formation Energy (Na Frenkel) | 1.34 eV per defect | mdpi.com |
| Ion Diffusion Dimensionality | 3-Dimensional | mdpi.comresearchgate.net |
| Activation Energy for Na⁺ Diffusion | 0.55 eV | mdpi.comresearchgate.netdntb.gov.ua |
Interfacial Stability with Electrode Materials
A critical challenge for all-solid-state batteries is maintaining a stable interface between the solid electrolyte and the electrode materials. e3s-conferences.orguwo.ca High interfacial resistance, side reactions, and poor physical contact can impede ion transport and degrade battery performance over time. oaepublish.comnih.gov The electrolyte must be chemically and electrochemically stable when in contact with both the high-potential cathode and the low-potential anode. nih.gov
For silicate-based materials, maintaining this stability is crucial. While data specifically on the interfacial stability of Na₄SiO₄ is limited, studies on related sodium silicate compounds provide relevant insights. For example, research on layered oxide cathodes has shown that a surface coating of sodium metasilicate (Na₂SiO₃) can protect the electrode material from the electrolyte. acs.org This coating was found to reduce side reactions, which in turn lowered the charge transfer impedance at the interface from 386.28 Ω to 313.02 Ω. acs.org Such strategies, involving the creation of protective interfacial layers, are key to mitigating degradation and ensuring stable, long-term cycling in solid-state systems. mdpi.com
Strategies for Improving Ionic Conductivity in Na₄SiO₄-based Electrolytes
While the intrinsic ionic conductivity of Na₄SiO₄ is promising, further enhancement is necessary for practical applications. Doping, the intentional introduction of foreign atoms into the crystal lattice, is a primary strategy for tuning and improving the ionic transport properties of solid electrolytes. mdpi.com
Atomistic simulation studies have identified several promising dopants for Na₄SiO₄:
Monovalent Doping : Among monovalent ions (Li⁺, K⁺, Rb⁺), substituting potassium (K⁺) on the sodium (Na⁺) site was found to be the most advantageous. mdpi.comresearchgate.netdntb.gov.ua
Trivalent Doping : For the silicon (Si⁴⁺) site, aluminum (Al³⁺) is considered the most favorable trivalent dopant. mdpi.comresearchgate.netdntb.gov.ua The substitution of Si⁴⁺ with Al³⁺ generates additional charge-compensating Na⁺ ions, which can increase the concentration of mobile charge carriers and thereby enhance ionic conductivity. mdpi.comresearchgate.net The similarity in ionic radius between Al³⁺ and Si⁴⁺ helps to minimize lattice distortion, maintaining structural stability. mdpi.com
Isovalent Doping : Germanium (Ge⁴⁺) has been identified as a promising isovalent dopant for the Si⁴⁺ site. mdpi.comresearchgate.netdntb.gov.ua
These theoretical findings suggest that a carefully designed doping strategy can significantly boost the ionic conductivity of Na₄SiO₄, making it a more competitive solid electrolyte for advanced SIBs. mdpi.comresearchgate.net
| Dopant Type | Substituted Site | Favorable Dopant | Mechanism/Benefit | Reference |
|---|---|---|---|---|
| Monovalent | Na⁺ | K⁺ (Potassium) | Advantageous substitution on the sodium site. | mdpi.comresearchgate.netdntb.gov.ua |
| Trivalent | Si⁴⁺ | Al³⁺ (Aluminum) | Generates additional Na⁺ ions, increasing charge carriers. | mdpi.comresearchgate.net |
| Isovalent (Tetravalent) | Si⁴⁺ | Ge⁴⁺ (Germanium) | Favorable isovalent substitution. | mdpi.comresearchgate.netdntb.gov.ua |
Reactions in Concrete Chemistry and Nuclear Engineering
In the context of nuclear engineering, specifically concerning sodium-cooled fast reactors (SFRs), the interaction between molten sodium and structural concrete is a significant safety consideration. jst.go.jp In the event of a severe accident involving a leak, hot liquid sodium could come into contact with the concrete, leading to a complex series of thermal and chemical reactions known as the sodium-concrete reaction (SCR). ncsu.eduresearchgate.net
Sodium-Concrete Reaction (SCR) Phenomenology and Kinetics
The phenomenology of the SCR is a complex process involving heat and mass transfer, chemical reactions, and the release of gaseous products. ncsu.edu The interaction is typically understood to proceed through several phases:
Initiation Phase : This phase begins upon contact between hot sodium and concrete. ncsu.edu The initial, and least aggressive, reactions are between sodium and the water present in the concrete (both free moisture and chemically bound water in the cement paste). ncsu.eduresearchgate.netosti.gov The high temperature of the sodium causes this water to be released as steam, which then reacts with the molten sodium. ncsu.edu This metal-water reaction is exothermic and produces sodium hydroxide (B78521) (NaOH) and hydrogen (H₂) gas. researchgate.netosti.govosti.gov In an air atmosphere, the generated hydrogen can ignite as it bubbles to the surface of the sodium pool. ncsu.edu
Propagation Phase : As temperatures increase, more aggressive reactions begin to occur between the sodium/sodium hydroxide melt and the solid constituents of the concrete, particularly siliceous aggregates (silicon dioxide, SiO₂). ncsu.edutandfonline.com These reactions lead to the ablation and erosion of the concrete surface. ncsu.edu The rate of reaction, and thus the rate of concrete penetration, increases significantly during this phase. ncsu.edu The generation of hydrogen gas can agitate the molten pool, enhancing the transfer of reaction products away from the reaction front and bringing fresh sodium into contact with the concrete, which can accelerate the reaction kinetics. tandfonline.com The reaction between sodium and silica (B1680970) is a key component of this phase, and kinetic studies have been performed to determine its rate constants at elevated temperatures. jst.go.jp
Termination Phase : The reaction continues until one of the reactants, typically the metallic sodium, is consumed. ncsu.edunrc.gov However, even after the free sodium is gone, exothermic reactions can continue between the residual reaction products (like NaOH) and the concrete, delaying the cooling-down period. ncsu.edu Some studies suggest the reaction can become self-limiting or terminate on its own if the reaction products accumulate at the interface, forming a barrier layer that prevents sodium from reaching the unreacted concrete. tandfonline.com
The kinetics of the SCR are influenced by the temperature of the sodium pool, the type of concrete aggregate, and the availability of water. researchgate.netnrc.gov The reaction can sustain concrete penetration rates of approximately 2.5 cm per hour under certain conditions. nrc.gov
Formation of Na₄SiO₄ from Na₂O-SiO₂ Reactions in SFRs
In the context of Sodium-cooled Fast Reactors (SFRs), the formation of this compound (Na₄SiO₄) is a significant phenomenon, particularly under hypothetical severe accident conditions involving a sodium-concrete reaction (SCR). Should a breach occur, leading to contact between the liquid sodium coolant and the siliceous aggregates within the concrete, a series of chemical reactions can take place.
Research has shown that the reaction between sodium oxide (Na₂O) and silica (SiO₂) to produce this compound is a key part of this process. researchgate.nettandfonline.comtandfonline.comtandfonline.com Na₂O can form as an intermediate product from the initial interaction between liquid sodium and moisture released from the concrete. researchgate.nettandfonline.comtandfonline.com Subsequent reaction between this sodium oxide and the silica present in the concrete aggregate leads to the formation of this compound. tandfonline.com
Studies using thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) have revealed that the Na₂O–SiO₂ reaction to form Na₄SiO₄ occurs at a considerably lower temperature range (approximately 593–623 K) compared to the direct reaction between metallic sodium and silica. tandfonline.com This reaction is characterized as a complex, overlapping, multistep process. researchgate.nettandfonline.comtandfonline.com In a sodium-oxide-rich environment, which could be created at the solid-solid interface during an SCR event, the formation of Na₄SiO₄ is identified as the major product over other sodium silicates like sodium metasilicate (Na₂SiO₃). tandfonline.comtandfonline.com
2Na₂O + SiO₂ → Na₄SiO₄
Impact on Thermal and Corrosive Effects in Reactor Environments
The key impacts are:
Corrosive Effects (Concrete Ablation): The chemical reaction that forms this compound is a form of chemical corrosion that leads to the degradation or "ablation" of the concrete structure. tandfonline.comtandfonline.com By consuming the silica component of the concrete, the reaction compromises the structural integrity of the concrete containment. researchgate.netresearchgate.net This is one of the major consequences of SCR, alongside hydrogen and energy release, that must be evaluated for reactor safety. tandfonline.comtandfonline.comtandfonline.com
The solidus temperature (the temperature at which melting begins) of the reaction products is influenced by the presence of compounds like Na₄SiO₄. tandfonline.com Thermodynamic calculations have identified that the melting of components such as this compound and sodium aluminate (NaAlO₂) contributes to the softening and melting behavior of the entire reaction product mixture at temperatures around 840-850°C. tandfonline.com This phase change can significantly alter the physical and chemical interactions within the reactor cavity during an accident.
Environmental Remediation and Waste Treatment
Sequestering Manganese Dioxide Precipitates
This compound (Na₄SiO₄) has been investigated for its role in environmental remediation, specifically in the context of in-situ chemical oxidation (ISCO) of contaminants in groundwater. uwindsor.ca One of the challenges with using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) for treating organic pollutants such as trichloroethylene (B50587) (TCE) is the formation of manganese dioxide (MnO₂) as a solid precipitate. uwindsor.cagoogle.com This precipitation can reduce the efficiency of the treatment by blocking the pores of the aquifer material, thereby hindering the mass transfer of the oxidant to the contaminant zone. uwindsor.ca
Research has demonstrated that the addition of this compound can help to sequester the MnO₂ precipitates. uwindsor.ca In laboratory experiments, Na₄SiO₄ was shown to hinder the precipitation of MnO₂, effectively keeping it from solidifying and clogging the treatment zone. uwindsor.ca While its effectiveness in sequestering MnO₂ was found to be more pronounced in vial experiments compared to larger-scale tank experiments, the principle of using silicate to manage these precipitates is a key finding. uwindsor.ca The mechanism involves the silicate interfering with the formation of the solid MnO₂ sludge. google.com
Enhancement of CO₂ Dissolution in Contaminated Systems
In the same process of in-situ chemical oxidation (ISCO), the breakdown of organic contaminants often produces carbon dioxide (CO₂). uwindsor.ca The formation of CO₂ gas bubbles can further impede the treatment process by reducing the contact between the aqueous remedial solution and the contaminants. uwindsor.ca
Separate research also confirms the potential of this compound as a sorbent for CO₂ capture. researchgate.net Studies have shown that it can absorb CO₂, and this capacity is enhanced, particularly at lower temperatures, when mixed with alkali carbonates. researchgate.net
pH Maintenance and Bubble Formation Reduction
The ability of this compound to enhance CO₂ dissolution is directly linked to its function in pH maintenance. uwindsor.ca this compound is an alkaline compound that helps to maintain a high pH in the treatment solution. uwindsor.ca This elevated pH is crucial for two reasons in the context of environmental remediation:
Increased CO₂ Solubility: The solubility of carbon dioxide in water is significantly higher at an elevated pH. By keeping the pH high, this compound ensures that the CO₂ produced during oxidation remains dissolved in the aqueous phase. uwindsor.ca
Reduced Bubble Formation: As a direct consequence of the increased CO₂ solubility, the formation of gas bubbles is considerably reduced. uwindsor.ca This is critical for the efficiency of in-situ treatments, as bubbles can create pathways for the treatment solution to bypass the contaminated zones. uwindsor.ca
Future Directions and Advanced Research Frontiers
Tailoring Na₄SiO₄ for Specific Performance Enhancements
The performance of sodium orthosilicate (B98303) can be significantly improved by precisely modifying its fundamental structure, primarily through doping. This involves the intentional introduction of foreign atoms (dopants) into the Na₄SiO₄ crystal lattice to alter its electronic and structural properties.
Atomistic simulation studies have been instrumental in identifying promising dopants. mdpi.com For instance, simulations have shown that creating a sodium Frenkel defect—where a sodium ion is displaced from its lattice site to an interstitial site—is an energetically favorable process that facilitates Na-ion migration through a vacancy-assisted mechanism. mdpi.comresearchgate.net This process is characterized by a low activation energy of 0.55 eV, suggesting the potential for rapid three-dimensional ion movement within the material. mdpi.comresearchgate.net
Research has explored various doping strategies:
Monovalent Doping : Introducing monovalent cations like Potassium (K⁺) to substitute sodium (Na⁺) has been identified as particularly advantageous for enhancing ionic conductivity. mdpi.comresearchgate.net
Trivalent Doping : Doping the silicon (Si⁴⁺) site with a trivalent ion like Aluminum (Al³⁺) is favorable as it can generate additional Na⁺ ions to maintain charge neutrality, thereby potentially increasing the material's ionic conductivity. mdpi.comresearchgate.net
Isovalent Doping : Germanium (Ge⁴⁺) has been identified as a promising isovalent dopant for the silicon site. mdpi.com
Transition Metal Doping : In related sodium-based orthosilicates like Na₂CoSiO₄, doping with iron (Fe) at the cobalt (Co) site has been shown to improve microstructure and sodium-ion migration. researchgate.net Such strategies could be applicable to Na₄SiO₄ to enhance its electrochemical performance for applications like sodium-ion batteries. researchgate.net
These tailored modifications aim to optimize Na₄SiO₄ for specific applications, such as improving its capacity and cycling stability as a cathode material in next-generation batteries. mdpi.comresearchgate.net
Integration of Na₄SiO₄ in Multifunctional Hybrid Materials
The integration of sodium orthosilicate into multifunctional hybrid materials and composites is a burgeoning research area. By combining Na₄SiO₄ with other materials, it is possible to create novel composites with synergistic properties that surpass those of the individual components.
A significant focus is on the development of graphene-silica hybrid materials. nih.govmdpi.com Graphene, with its exceptional electrical conductivity and mechanical strength, can be combined with silica (B1680970) nanoparticles derived from precursors like sodium silicate (B1173343). google.comscispace.com The sol-gel method is a common technique used to synthesize these hybrids, where a silica source like tetraethyl orthosilicate (TEOS) is used to coat graphene oxide (GO) nanosheets. scispace.comresearchgate.net
Potential applications for these hybrid materials include:
Enhanced Cement-Based Materials : GO-SiO₂ hybrids have been shown to improve the dispersion and mechanical properties of cement composites. nih.gov
Protective Coatings : When incorporated into epoxy resins, graphene-silica hybrids can enhance corrosion resistance and thermal stability. researchgate.net
Energy Storage : Graphene-doped silicon, which can be prepared using sodium silicate as a precursor, is a promising anode material for batteries. google.com
The creation of these composites opens up possibilities for using Na₄SiO₄ in advanced applications ranging from construction to electronics and energy storage. jaydinesh.comresearchgate.net
Advanced Operando Characterization Techniques for In-Situ Monitoring
Understanding the dynamic changes that occur within this compound during chemical reactions or electrochemical cycling is crucial for its development. Advanced operando characterization techniques, which allow for real-time monitoring of materials under actual operating conditions, are indispensable tools for this purpose.
Techniques such as in-situ X-ray diffraction (XRD) and in-situ Raman spectroscopy are particularly valuable. acs.orgmdpi.com These methods allow researchers to observe phase transitions, crystal structure evolution, and the formation of intermediate products as they happen. researchgate.netacs.orgd-nb.info
For example, in-situ XRD has been used to study CO₂ capture by Na₄SiO₄, revealing the formation of sodium carbonate (Na₂CO₃) and sodium metasilicate (B1246114) (Na₂SiO₃) at elevated temperatures. mdpi.com Similarly, in studies of related cathode materials for sodium-ion batteries, operando XRD has been critical in identifying the phase transitions that occur during charging and discharging cycles. acs.org Laser scanning confocal microscopy (LSCM) has also been developed to monitor the alkali-silica reaction in-situ, providing insights into crack formation and product growth. nih.gov
These in-situ monitoring techniques provide invaluable data that helps to elucidate reaction mechanisms and degradation pathways, guiding the design of more stable and efficient Na₄SiO₄-based materials. researchgate.netnrc.govmdpi.com
Machine Learning and Artificial Intelligence in Na₄SiO₄ Materials Discovery
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science by accelerating the discovery and design of new materials. aip.orgaip.org These computational tools can analyze vast datasets to predict material properties, identify promising new compositions, and optimize synthesis parameters, significantly reducing the time and cost associated with traditional trial-and-error experimentation. rsc.orgacs.org
In the context of silicate materials, ML algorithms can be trained on existing experimental and computational data to screen large numbers of hypothetical structures for desired properties. rsc.org For example, ML models have been used to predict the properties of new battery materials, potentially improving energy density and safety. aip.org This approach can be applied to Na₄SiO₄ to:
Predict Novel Dopants : Screen a wide range of potential dopants to identify those most likely to enhance ionic conductivity or structural stability. rsc.org
Optimize Synthesis Conditions : Predict the optimal parameters (e.g., temperature, pressure, precursor ratios) for synthesizing Na₄SiO₄ with specific characteristics. mdpi.com
Accelerate Discovery : Identify entirely new silicate-based compounds with superior performance for various applications. aip.org
By combining high-throughput computational screening with ML, researchers can more efficiently navigate the vast chemical space to discover the next generation of Na₄SiO₄-based materials. acs.org
Sustainable Synthesis and Recycling Strategies for Na₄SiO₄ Materials
As the demand for advanced materials grows, so does the need for sustainable manufacturing and end-of-life solutions. Research into green chemistry approaches for synthesizing and recycling this compound and related materials is a critical frontier.
Sustainable Synthesis: A key strategy involves using abundant, low-cost, and waste-derived materials as precursors. A promising green route for producing sodium silicates involves using silica-rich agricultural waste, such as rice husk ash (RHA). qualitas1998.netsemanticscholar.org RHA can be reacted with sodium hydroxide (B78521) (NaOH) solution, often under mild hydrothermal conditions, to produce sodium silicate solutions. semanticscholar.org This not only provides a sustainable source of silica but also adds value to an agricultural byproduct. qualitas1998.net Other approaches focus on converting silica-rich industrial wastes, like waste glass, into valuable sodium silicate products. semanticscholar.orgrsc.org These methods aim to be non-polluting and consume minimal energy and materials. semanticscholar.orgresearchgate.netlidsen.com
Recycling Strategies: Developing effective recycling methods for Na₄SiO₄-containing products is essential for a circular economy. For materials like used sodium silicate sand from foundries, strategies such as "dry reusing and wet reclaiming" have been proposed. researchgate.net This involves simple mechanical processing (breaking, screening) for reuse as support sand, and a more intensive wet reclaiming process to remove residual binders when higher purity is needed for facing sand. researchgate.net In other applications, methods are being developed to recycle silica waste by dissolving it in a basic solution to form silicate oligomers, which can then be used to synthesize new mesoporous silica materials. google.com The surprising effect of sodium silicate in improving the efficiency of newsprint recycling has also been noted, highlighting its role in broader industrial recycling processes. iransilicate.com
These sustainable practices not only reduce the environmental footprint associated with Na₄SiO₄ production and use but also offer potential economic benefits by converting waste into valuable resources. scbt.comsbt-durabi.org
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for sodium orthosilicate in solid-state reactions, and how do stoichiometric ratios influence phase purity?
- Methodological Answer : Solid-state synthesis typically involves heating sodium carbonate (Na₂CO₃) and silica (SiO₂) at temperatures above 800°C. The reaction mechanism progresses through decarbonization, dissolution of intermediate silicates, and final crystallization . Phase purity is highly dependent on stoichiometry: excess Na₂CO₃ promotes orthosilicate (Na₄SiO₄) formation, while silica-rich mixtures yield metasilicates (e.g., Na₂SiO₃). X-ray diffraction (XRD) and thermogravimetric analysis (TGA) are critical for verifying phase transitions and residual carbonate content .
Q. How can this compound be reliably characterized for alkalinity and structural stability under varying humidity conditions?
- Methodological Answer : Titration with standardized HCl quantifies alkalinity (Na₂O content) by neutralizing hydroxyl ions. Structural stability is assessed via dynamic vapor sorption (DVS) to measure hygroscopicity, complemented by Fourier-transform infrared spectroscopy (FTIR) to track SiO₄ tetrahedral symmetry changes. This compound’s high alkalinity (pH 10–11.5 in solution) makes it prone to hydrolysis, requiring inert-atmosphere handling during experiments .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : this compound is classified as a skin and eye irritant (H314). Researchers must use PPE (gloves, goggles), work in fume hoods, and avoid aqueous contact without pH stabilization. Emergency protocols include rinsing exposed skin with water and using CHEMTREC for spill management. Safety data sheets (SDS) emphasize its granular form’s dust control to prevent inhalation risks .
Advanced Research Questions
Q. How does doping lithium orthosilicate (Li₄SiO₄) with sodium affect CO₂ chemisorption kinetics and capacity?
- Methodological Answer : Substituting Li⁺ with Na⁺ in Li₄−ₓNaₓSiO₄ enhances CO₂ absorption by altering lattice oxygen mobility. Isothermal TGA at 500–700°C reveals that Na-doped samples (e.g., Li₃.₉Na₀.₁SiO₄) exhibit faster absorption rates due to reduced activation energy (ΔH ~50 kJ/mol). However, exceeding 10% Na doping induces secondary phases (e.g., Na₂SiO₃), reducing capacity. Kinetic models (e.g., double-exponential fits) differentiate surface adsorption from bulk diffusion .
Q. What mechanisms explain this compound’s role in stabilizing hydrogen peroxide during textile bleaching, and how do competing ions (e.g., Mg²⁺) influence efficacy?
- Methodological Answer : this compound acts as a pH buffer (10–11.5) and sequesters metal ions (e.g., Fe³⁺) that catalyze H₂O₂ decomposition. In combination with Mg-polyphosphate stabilizers, Mg²⁺ forms insoluble complexes with impurities, prolonging peroxide activity. Experimental optimization shows 1.5–7.5 g/L Na₄SiO₄ maximizes bleaching efficiency while minimizing equipment scaling. Whiteness indices and peroxide degradation rates are quantified via UV-Vis spectroscopy .
Q. How can contradictory data on this compound’s thermal stability in silicate glass systems be resolved?
- Methodological Answer : Discrepancies arise from varying SiO₂/Na₂O ratios and cooling rates. High Na₂O content (>67 wt.%) stabilizes orthosilicate in glasses, while slower cooling promotes crystallization. Differential scanning calorimetry (DSC) and Raman spectroscopy distinguish glassy vs. crystalline phases. Researchers must report synthesis parameters (e.g., quenching method) to enable cross-study comparisons .
Q. What experimental strategies mitigate this compound’s reactivity in biomedical applications, such as bone regeneration scaffolds?
- Methodological Answer : Encapsulation with biocompatible polymers (e.g., polycaprolactone) reduces rapid hydrolysis. In vitro studies using osteoblast cultures show that controlled Si⁴⁺ release enhances mineralization but requires pH buffering (e.g., with phosphate solutions). Confocal microscopy and alkaline phosphatase assays quantify cell viability and calcium deposition .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., CO₂ absorption capacity in doped silicates), replicate experiments under standardized conditions (temperature, gas flow rate) and validate via multiple techniques (XRD, BET surface area analysis) .
- Experimental Design : For kinetic studies, use isothermal TGA or in situ FTIR to capture real-time reaction pathways. Statistical tools (e.g., ANOVA) identify significant variables (e.g., doping level, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
